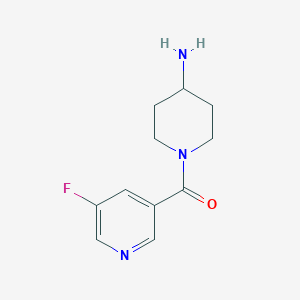

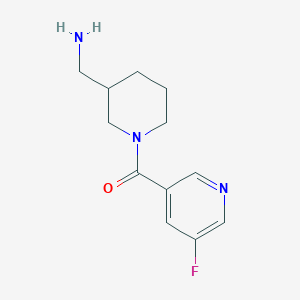

(4-アミノピペリジン-1-イル)(5-フルオロピリジン-3-イル)メタノン

説明

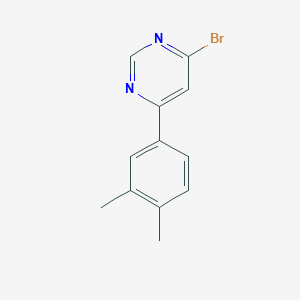

(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with an amino group and a fluoropyridine moiety

科学的研究の応用

医療研究における糖尿病治療

この化合物は、特に糖尿病治療に関連する医療研究の文脈で言及されています。 これは、2型糖尿病の治療薬として広く使用されている薬剤のクラスであるDPP-4阻害剤として使用される分子と構造的に類似しています .

がん研究における放射線療法

化合物の構造の一部であるフッ素化ピリジンは、がん治療の局所放射線療法における潜在的な用途について研究されてきました .

医薬品合成

この化合物は、製薬品のバイオアベイラビリティと有効性を高めることができるその可溶化特性により、新規薬剤の合成に関与している可能性があります .

キナーゼ阻害

これは、がん治療の標的であるEGFR/HER2キナーゼなどのキナーゼ阻害に関連付けられています .

材料科学

この特定の化合物とは直接関係ありませんが、材料科学の経験を持つ科学者は、この分野におけるその潜在的な用途を探求する可能性があります .

薬理学における機械学習モデル

作用機序

Target of Action

The primary target of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in intracellular signaling pathways that regulate cellular growth and survival .

Mode of Action

(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone interacts with its target by acting as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of the kinase’s substrates, leading to altered cellular signaling .

Result of Action

The inhibition of Mitogen-activated protein kinase 14 by (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can lead to a decrease in cell proliferation and survival . This could potentially have therapeutic applications in conditions where these processes are dysregulated, such as in certain types of cancer .

生化学分析

Biochemical Properties

(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain receptor proteins, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity .

Cellular Effects

The effects of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter metabolic processes by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect . Toxicity studies have highlighted the importance of determining safe dosage ranges to avoid harmful side effects.

Metabolic Pathways

(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, ultimately influencing cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 4-aminopiperidine with 5-fluoropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-5-8(6-14-7-9)11(16)15-3-1-10(13)2-4-15/h5-7,10H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVQTBRIUKQZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1475514.png)

amine](/img/structure/B1475515.png)

amine](/img/structure/B1475516.png)

![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)

![1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475528.png)

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)

amine](/img/structure/B1475536.png)

amine](/img/structure/B1475537.png)